Aminopropyl vs. Hydroxyethyl: Antibacterial Potency
A structurally related imidazolium salt bearing the 3-aminopropyl group (LB: 3-(2-ethoxy-2-oxoethyl)-1-(3-aminopropyl)-1H-imidazol-3-ium bromide) demonstrated superior antibacterial activity against Bacillus cereus compared to its 2-hydroxyethyl analog (LA). The IC50 value for the 3-aminopropyl derivative was 29 µM, whereas the 2-hydroxyethyl derivative required 39 µM to achieve 50% inhibition [1].
| Evidence Dimension | Antibacterial activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 29 µM (LB, 3-aminopropyl derivative) |
| Comparator Or Baseline | IC50 = 39 µM (LA, 1,3-bis(2-hydroxyethyl) imidazolidinium bromide) |
| Quantified Difference | 1.34-fold improvement (lower IC50 indicates higher potency) |
| Conditions | Bacillus cereus, in vitro broth microdilution assay |
Why This Matters
This data provides class-level evidence that the 3-aminopropyl substituent confers a measurable advantage in antibacterial potency, guiding selection of 1-(3-Aminopropyl)imidazolidin-2-one as a preferred starting material for developing antimicrobial agents.
- [1] Hindawi. Table 7: Half inhibition concentrations of the molecules on the selected bacteria and cancer cell lines. Bioinorg Chem Appl. 2018; 2018:1439810. View Source
